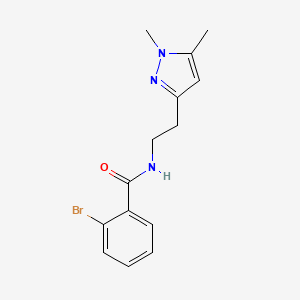

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

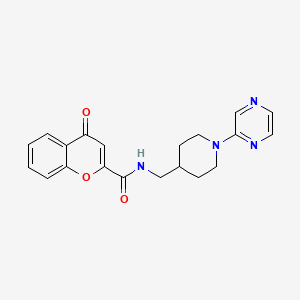

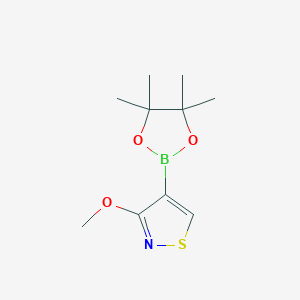

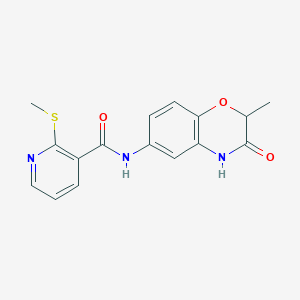

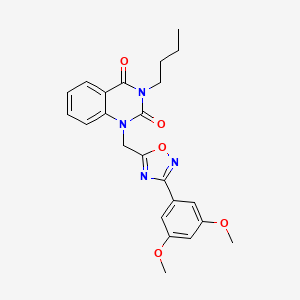

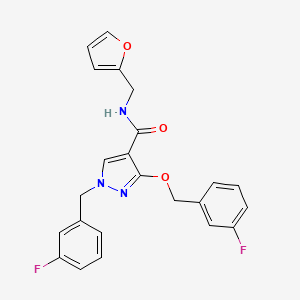

The compound “2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide” is a complex organic molecule that contains a benzamide group and a pyrazole group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Pyrazoles are heterocyclic compounds with a 5-membered ring containing three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a pyrazole group. The benzamide group would consist of a benzene ring attached to an amide group, and the pyrazole group would be a 5-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

As an organic compound containing a benzamide group and a pyrazole group, this compound could potentially undergo a variety of chemical reactions. The benzamide group could participate in reactions typical of amides and benzene derivatives, while the pyrazole group could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could contribute to its solubility in polar solvents, while the pyrazole group could influence its basicity .Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions and Structural Analysis

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide and its derivatives have been explored for their intermolecular interactions and crystal structures. A study demonstrated the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, highlighting their solid-state structures, molecular interactions, and energetically relevant hydrogen-bonding interactions. These interactions play a crucial role in the molecular assembly and stabilization of the compounds, offering insights into their potential applications in material science and pharmaceuticals (Saeed et al., 2020).

Corrosion Inhibition

The application of pyrazole derivatives in corrosion inhibition has been investigated. A study on the corrosion inhibition efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at the carbon steel/hydrochloric acid interface revealed excellent inhibition performance. These surfactants demonstrated significant adsorption on the carbon steel surface, suggesting their potential as effective corrosion inhibitors in industrial applications (Tawfik, 2015).

Antimicrobial and Antifungal Activities

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed significant activity against various bacterial strains and a yeast-like fungus, indicating their potential as therapeutic agents in combating infectious diseases (Hassan, 2013).

Anticancer Properties

The exploration of pyrazole derivatives for anticancer properties has yielded promising results. Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing significant cytotoxic activities against cancer cell lines. These findings underscore the therapeutic potential of pyrazole derivatives in the development of new anticancer drugs (Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds with pyrazole and imidazole moieties have been reported to show a broad range of biological activities . For instance, imidazole derivatives have been known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . Pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

Similar compounds have shown selective inhibition potential, suggesting that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .

Biochemical Pathways

For instance, imidazole derivatives have been known to interact with various biochemical pathways related to their broad range of biological activities .

Pharmacokinetics

Similar compounds with imidazole and pyrazole moieties are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Similar compounds have shown a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment .

Eigenschaften

IUPAC Name |

2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNYWQGMINSIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[1-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2987213.png)

![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)

![Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate](/img/structure/B2987223.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)

![Methyl 2-{[6-(tert-butyl)-3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate](/img/structure/B2987230.png)